

2-(Benzyloxy)pyridine CAS number and nomenclature.

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Compound of Interest

Compound Name: 2-(Benzyloxy)pyridine

Cat. No.: B1267808

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In-Depth Technical Guide to 2-(Benzyloxy)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-(benzyloxy)pyridine**, a significant heterocyclic compound with applications in medicinal chemistry and organic synthesis. This document details its chemical identity, nomenclature, and key physicochemical properties, alongside a detailed experimental protocol for its synthesis.

Chemical Identity and Nomenclature

Chemical Name: **2-(Benzyloxy)pyridine** IUPAC Name: 2-(phenylmethoxy)pyridine CAS Number: 40864-08-2

Molecular Formula: $C_{12}H_{11}NO$ Molecular Weight: 185.22 g/mol

Physicochemical and Spectral Data

A summary of the available quantitative data for **2-(benzyloxy)pyridine** is presented in the table below. It is important to note that while extensive experimental data for this specific compound is not readily available in public databases, the provided information is based on reliable sources and predictions.

Property	Value	Source/Notes
CAS Number	40864-08-2	Chemical Abstracts Service
IUPAC Name	2-(phenylmethoxy)pyridine	International Union of Pure and Applied Chemistry
Molecular Formula	C ₁₂ H ₁₁ NO	Inferred from related compounds
Molecular Weight	185.22 g/mol	
Appearance	Not explicitly stated, likely an oil or low-melting solid	
Boiling Point	Data not available	
Melting Point	Data not available	Inferred from structure
Solubility	Expected to be soluble in common organic solvents	

Spectral Data:

Actual experimental spectra for **2-(benzyloxy)pyridine** are not widely published. The following are expected characteristic spectral features based on its structure:

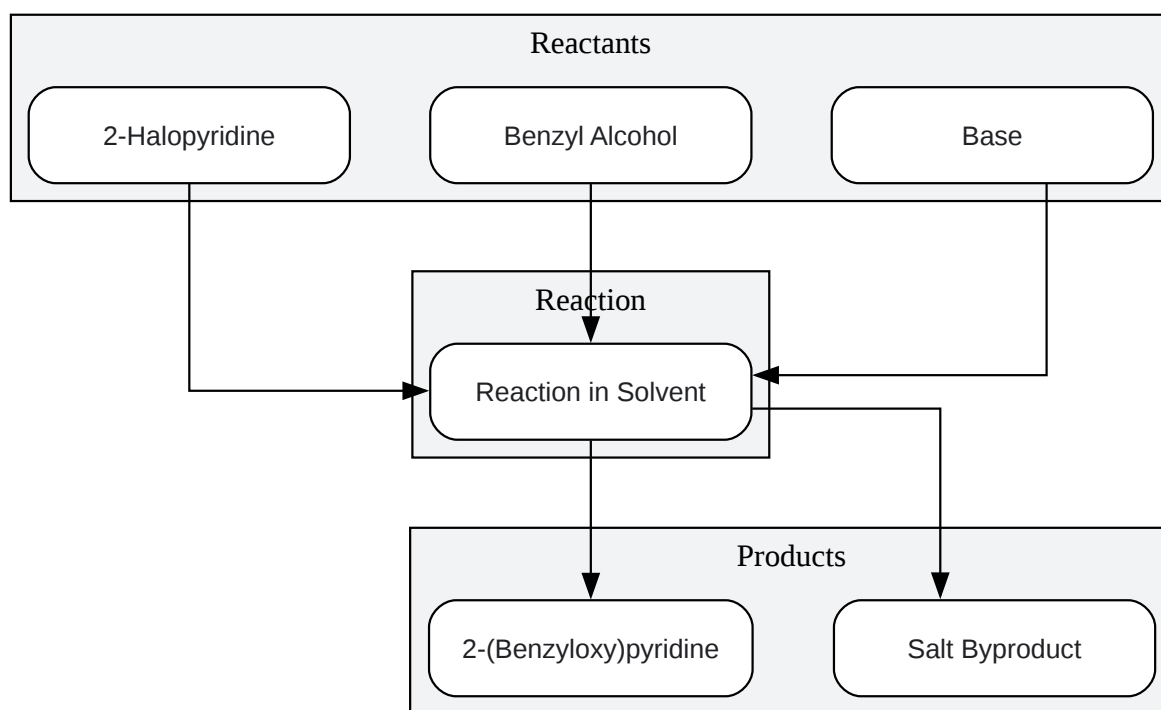
- ¹H NMR:** Signals corresponding to the protons of the pyridine ring and the benzyl group. The benzylic protons (CH₂) would likely appear as a singlet.
- ¹³C NMR:** Resonances for the carbon atoms of both the pyridine and benzene rings, as well as the benzylic carbon.
- Infrared (IR) Spectroscopy:** Characteristic absorption bands for C-O-C ether linkage, aromatic C-H, and C=N bonds.
- Mass Spectrometry (MS):** A molecular ion peak corresponding to its molecular weight, along with fragmentation patterns resulting from the loss of benzyl or pyridyl moieties.

Synthesis of 2-(Benzyloxy)pyridine

The synthesis of **2-(benzyloxy)pyridine** can be achieved through a nucleophilic aromatic substitution reaction. A general and effective method involves the reaction of a 2-halopyridine with benzyl alcohol in the presence of a strong base.

General Synthesis Pathway

The logical workflow for the synthesis is depicted in the following diagram:



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